5-Fluoro-2-hydroxybenzaldehyde, also known as 5-fluorosalicylaldehyde, is an aromatic compound characterized by a hydroxyl group and a fluorine atom attached to a benzaldehyde backbone. Its chemical formula is , and it has a molecular weight of approximately 140.11 g/mol. The compound is notable for its unique electronic properties, which are influenced by the presence of both the hydroxy and fluoro substituents. This compound is primarily used in organic synthesis and medicinal chemistry due to its ability to participate in various
Research indicates that 5-fluoro-2-hydroxybenzaldehyde exhibits biological activity, particularly in the context of its metal complexes. These complexes have been studied for their potential anticancer properties, showing significant biological activity against various cancer cell lines. The presence of fluorine and hydroxyl groups enhances the interaction of these compounds with biological targets .
The synthesis of 5-fluoro-2-hydroxybenzaldehyde can be achieved through several methods:
5-Fluoro-2-hydroxybenzaldehyde finds applications across various fields:
Studies on the interactions of 5-fluoro-2-hydroxybenzaldehyde with metal ions reveal its potential to form stable complexes, which are crucial for applications in catalysis and drug design. The ability to form hydrogen bonds due to the hydroxyl group enhances its reactivity and interaction with biological molecules .
Several compounds share structural similarities with 5-fluoro-2-hydroxybenzaldehyde, each exhibiting unique properties:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
4-Fluoro-2-hydroxybenzaldehyde | 348-28-7 | 0.98 | Similar structure but different substitution pattern |
2-Fluoro-6-hydroxybenzaldehyde | 38226-10-7 | 0.94 | Different position of fluorine and hydroxyl groups |
2-Hydroxy-4,5-difluorobenzaldehyde | 199287-52-0 | 0.94 | Contains two fluorine atoms affecting reactivity |
5-Fluoro-2-methoxybenzaldehyde | 19415-51-1 | 0.90 | Methoxy group influences solubility and reactivity |
3-Fluoro-5-hydroxybenzaldehyde | 1023290-12-1 | 0.89 | Different position of functional groups |
These compounds illustrate variations in substitution patterns that affect their chemical behavior and potential applications.
Irritant